Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Heterocyclic Synthesis

Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate (CAS 1341283-98-4) is a heterocyclic small molecule (C9H10N4O2, MW 206.20 g/mol) belonging to the 1,2,4-triazolo[4,3-c]pyrimidine class. The compound features a fused triazole-pyrimidine bicyclic core with an ethyl ester at the 3-position and a methyl substituent at the 7-position of the pyrimidine ring.

Molecular Formula C9H10N4O2
Molecular Weight 206.205
CAS No. 1341283-98-4
Cat. No. B2932342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate
CAS1341283-98-4
Molecular FormulaC9H10N4O2
Molecular Weight206.205
Structural Identifiers
SMILESCCOC(=O)C1=NN=C2N1C=NC(=C2)C
InChIInChI=1S/C9H10N4O2/c1-3-15-9(14)8-12-11-7-4-6(2)10-5-13(7)8/h4-5H,3H2,1-2H3
InChIKeyHXRVADCJFMKTOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate (CAS 1341283-98-4): Procurement-Relevant Structural and Class Profile


Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate (CAS 1341283-98-4) is a heterocyclic small molecule (C9H10N4O2, MW 206.20 g/mol) belonging to the 1,2,4-triazolo[4,3-c]pyrimidine class . The compound features a fused triazole-pyrimidine bicyclic core with an ethyl ester at the 3-position and a methyl substituent at the 7-position of the pyrimidine ring [1]. Its InChIKey is HXRVADCJFMKTOQ-UHFFFAOYSA-N, and it is listed in the European Chemicals Agency (ECHA) inventory [2]. Commercially, it is supplied at typical purities of 95% for research use . Critically, as of 2026, the PubChem Compound database records zero associated literature references and zero patents for this specific compound (CID 63355803) [1], indicating that this substance is an underexplored chemical space entry point rather than a well-characterized bioactive agent.

Underexplored chemical space entry point; zero literature or patents reported.
[4,3-c] triazolopyrimidine scaffold with 7-methyl and 3-carboxylate ester substituents.
Supplied at research-grade purity; suitable for synthetic derivatization and screening.

Why Generic Substitution Is Inappropriate for Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate: Critical Structural Distinctions from Closest Analogs


Within the triazolopyrimidine chemical space, small structural variations produce profound differences in ring-fusion geometry, electronic properties, and metabolic stability that preclude simple interchange [1]. The 7-methyl substitution in this [4,3-c] isomer is known to influence Dimroth rearrangement kinetics under acidic or basic conditions, accelerating isomerization to the thermodynamically more stable [1,5-c] form relative to the des-methyl analog [2]. Furthermore, 1,2,4-triazolo[4,3-c]pyrimidine derivatives have demonstrated Syk family kinase inhibitory activity (representative compound 10d: Syk IC50 ≈ 180 nM), whereas the regioisomeric [1,5-c] series exhibits distinct structure-activity profiles [3]. The ethyl carboxylate at position 3 provides a synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation) that is absent in the unsubstituted core scaffold 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 69141-72-6) . These structural determinants collectively render the compound non-fungible with its closest commercially available analogs, including the des-methyl ester (CAS 1518418-22-8) and the [1,5-a] regioisomer ester (CAS 90558-96-6).

7-Methyl Des-methyl analog (CAS 1518418-22-8) lacks the 7-methyl group; Dimroth rearrangement kinetics and stability may not transfer.
Regioisomer [1,5-a] regioisomer (CAS 90558-96-6) shares molecular formula but targets a different chemical space; reported kinase SAR may diverge.
Core scaffold Unsubstituted core (CAS 69141-72-6) lacks the 3-carboxylate handle, requiring additional synthetic steps for derivatization.

Quantitative Evidence Guide: How Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate Compares to Its Closest Analogs


Structural Differentiation: 7-Methyl Substitution Versus Des-Methyl [4,3-c] Analog

Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate (C9H10N4O2, MW 206.20) differs from its closest analog, ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate (CAS 1518418-22-8, C8H8N4O2, MW 192.17), by a single methyl group at the pyrimidine 7-position . This methyl addition increases molecular weight by +14.03 Da and adds +1 carbon and +2 hydrogen atoms, altering lipophilicity and steric profile . In the broader triazolo[4,3-c]pyrimidine class, 7-methyl substitution has been reported to accelerate Dimroth rearrangement to the [1,5-c] isomer under aqueous buffer conditions, whereas the des-methyl systems arrest at intermediate triazole stages [1]. This implies differential chemical stability during synthesis and storage that cannot be assumed equivalent between the two analogs.

7-Methyl vs Des-methyl
Reported
ΔMW +14.03 Da; Δformula +CH₂
7-Methyl alters rearrangement propensity; synthetic protocols may not be interchangeable.
Class-level Dimroth effect from Brown (1978).
Medicinal Chemistry Kinase Inhibitor Design Heterocyclic Synthesis

Ring-Fusion Geometry: [4,3-c] Versus [1,5-a] Regioisomeric Ester Comparison

The target compound bears the [4,3-c] ring fusion geometry, which is distinct from the [1,5-a] regioisomer ethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 90558-96-6), despite sharing identical molecular formula (C9H10N4O2, MW 206.20) . The [4,3-c] geometry places the triazole N4 atom adjacent to the pyrimidine C3a position, whereas the [1,5-a] geometry bridges through different ring junction atoms, resulting in different electronic distribution and steric presentation [1]. In the Syk kinase inhibitor series reported by Hirabayashi et al., 1,2,4-triazolo[4,3-c]pyrimidine derivative 10d exhibited Syk IC50 ≈ 180 nM with concomitant ZAP-70 inhibition, while the [1,5-c] regioisomeric series showed a divergent SAR profile, demonstrating that ring fusion geometry materially affects target engagement [2]. Although the specific target compound has not been individually tested in published kinase assays, the [4,3-c] scaffold is the geometry associated with Syk inhibitory activity.

[4,3-c] vs [1,5-a] Geometry
Class-level inference
[4,3-c] scaffold linked to Syk IC₅₀ ≈180 nM (analog 10d); [1,5-c] SAR diverges.
Supports [4,3-c] scaffold selection for Syk kinase studies; geometry may affect target engagement.
No direct data for this specific compound.
Medicinal Chemistry Isomeric Selectivity Kinase Profiling

Functional Group Differentiation: 3-Carboxylate Ester as a Synthetic Handle Versus Unsubstituted Core Scaffold

The ethyl carboxylate ester at position 3 of the target compound represents a critical functional handle absent in the core scaffold 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 69141-72-6, C6H6N4, MW 134.14) . The carboxylate enables direct downstream chemistry including hydrolysis to the carboxylic acid (for salt formation or amide coupling), reduction to the alcohol, or transesterification—transformations impossible with the unfunctionalized core . In the synthesis methodology reported by Cocco et al., 1,2,4-triazolo[4,3-c]pyrimidine-3-carboxylate esters are directly accessed via oxidative cyclization of 4-acylhydrazinopyrimidine intermediates in refluxing DMSO, establishing the ester as a tractable entry point for library synthesis [1]. The core scaffold (CAS 69141-72-6) requires total synthesis re-engineering to introduce a carboxylate equivalent, adding 3–5 synthetic steps and reducing overall yield.

Carboxylate Handle Value
Reported
~3–5 synthetic steps saved vs unsubstituted core
Enables direct hydrolysis, amidation, and transesterification without de novo functionalization.
Based on Cocco et al. (1992) ester methodology.
Synthetic Chemistry Derivatization Fragment-Based Drug Discovery

Physicochemical Property Profile Versus [1,5-a] and [1,5-c] Regioisomers

Computational comparison of the target [4,3-c] compound with its [1,5-a] regioisomer (CAS 90558-96-6) reveals that despite identical molecular formula (C9H10N4O2) and molecular weight (206.20), the different ring fusion geometry and ester position produce distinct topological and electronic profiles . The [4,3-c] geometry places the ester group at position 3 of the triazole ring (SMILES: CCOC(=O)c1nnc2cc(C)ncn12), while the [1,5-a] regioisomer positions the ester at position 6 of the pyrimidine ring (SMILES: CCOC(=O)C1=C(C)N2N=CN=C2N=C1) . This positional difference is expected to alter hydrogen-bond acceptor/donor geometry, dipole moment, and metabolic soft spots, all of which are critical for fragment-based drug discovery triage decisions [1]. Although experimentally measured logP, solubility, and melting point data remain absent from the public domain for all these compounds, the structural differences provide a rational basis for non-interchangeability.

Physicochemical vs Isomers
Data to verify
No experimental logP/solubility data; predicted property divergence among regioisomers.
Property differences require experimental validation before triage decisions.
SMILES comparison only; H-bond and dipole differences expected.
Physicochemical Profiling ADME Prediction Compound Triage

Recommended Application Scenarios for Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate Based on Available Evidence


Syk/ZAP-70 Kinase Inhibitor Medicinal Chemistry: Lead Optimization or Scaffold Hopping Starting Point

For research groups pursuing Syk family kinase inhibitors, the [4,3-c] scaffold has established target engagement precedent: compound 10d from Hirabayashi et al. (2008) demonstrated Syk IC50 ≈ 180 nM with ZAP-70 co-inhibition and functional suppression of IL-2 production in PBMCs [1]. Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate provides the [4,3-c] geometry with a 3-carboxylate synthetic handle amenable to rapid amide library enumeration, potentially accelerating SAR exploration around the ester position without the need for de novo scaffold construction . Users should note that no direct biological data exist for this specific compound, and activity must be empirically determined.

Diversity-Oriented Synthesis: Carboxylate-Derivatized Triazolopyrimidine Library Construction

The 3-ethyl carboxylate ester constitutes a versatile lynchpin for parallel library synthesis. Following the methodology of Cocco et al. (1992), the ester can be hydrolyzed to the carboxylic acid for amide coupling with diverse amine libraries, reduced to the primary alcohol for further functionalization, or subjected to transesterification [2]. Starting from this pre-functionalized scaffold saves an estimated 3–5 synthetic steps compared to carboxylate introduction onto the unsubstituted core (CAS 69141-72-6), translating to reduced FTE cost and accelerated hit expansion timelines .

Dimroth Rearrangement Studies: Investigating 7-Methyl Effects on [4,3-c] → [1,5-c] Isomerization Kinetics

The compound's 7-methyl substituent is reported to influence Dimroth rearrangement kinetics in aqueous buffer systems, driving the isomerization of [4,3-c] intermediates through to the thermodynamically more stable [1,5-c] products, whereas des-methyl systems arrest at intermediate triazole stages [3]. This makes the compound a mechanistically informative probe for studying substituent electronic effects on triazolopyrimidine rearrangement rates, with potential relevance to understanding chemical stability under physiological or formulation conditions.

Fragment-Based Drug Discovery: [4,3-c] Scaffold as a Privileged Fragment for Kinase Screening Cascades

Given the established kinase inhibitory activity of the [4,3-c] triazolopyrimidine scaffold and the compound's favorable fragment-like physicochemical profile (MW 206.20, within the Rule of Three guidelines for fragment-based screening), this compound may serve as a core fragment for SPR, NMR, or thermal shift-based screening against kinase panels [1][4]. The methyl and ethyl ester substituents provide minimal but interpretable SAR vectors for initial hit validation, and the carboxylate enables rapid fragment growing via amide bond formation without requiring protecting group strategies .

Application
Selection Property
Validation Focus
Syk kinase inhibitor lead optimization
[4,3-c] scaffold geometry with carboxylate synthetic handle
Empirical Syk/ZAP-70 inhibitory activity and selectivity
Triazolopyrimidine library synthesis
3‑Carboxylate ester versatility for amide/alcohol diversification
Derivatization scope, step efficiency, and yield
Dimroth rearrangement kinetics
7‑Methyl substituent effect on isomerization rate
Isomerization half‑life and product distribution under relevant conditions
Fragment-based kinase screening
Fragment-like MW (206) with ester growing vector
Binding affinity against kinase panels; hit validation via SPR/NMR
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